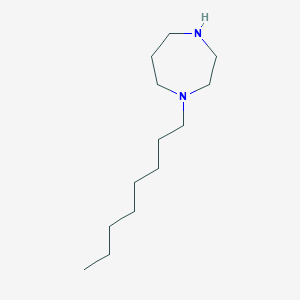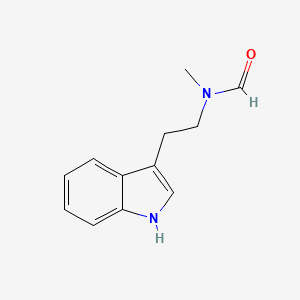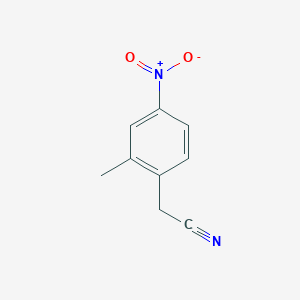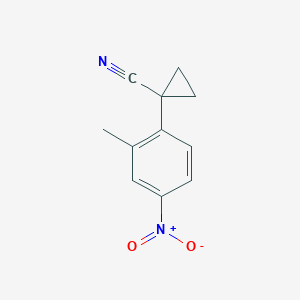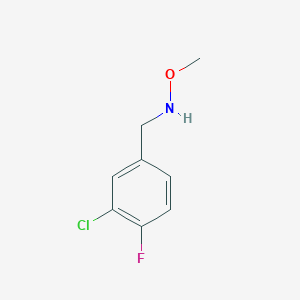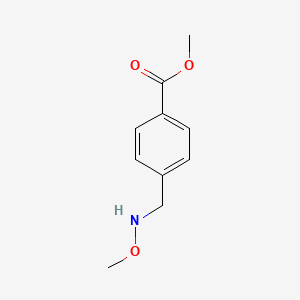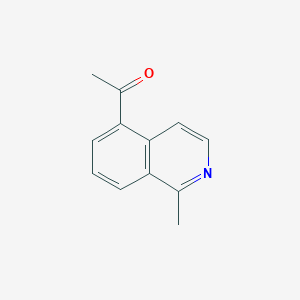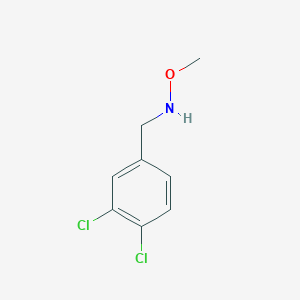
N-(3,4-dichloro-benzyl)-O-methyl-hydroxylamine
Descripción general
Descripción
3,4-Dichlorobenzyl chloride is an organic compound used as a building block in organic synthesis . It has a molecular weight of 195.47 and its linear formula is Cl2C6H3CH2Cl .
Molecular Structure Analysis
The molecular structure of 3,4-Dichlorobenzyl chloride consists of a benzene ring substituted with two chlorine atoms and one benzyl chloride group .Chemical Reactions Analysis
3,4-Dichlorobenzyl chloride has been used in Friedel-Crafts synthesis of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone, a key intermediate for the synthesis of sertraline . It’s also used as an alkylating agent in the synthesis of poly(ether ketone)s having pendant sulfonic acid groups .Physical And Chemical Properties Analysis
3,4-Dichlorobenzyl chloride is a liquid at room temperature with a density of 1.411 g/mL at 25 °C . It has a boiling point of 122-124 °C/14 mmHg .Aplicaciones Científicas De Investigación
1. Delaying Cellular Senescence
N-hydroxylamines, including compounds like N-benzyl and N-methyl hydroxylamines, have been found to delay senescence in human lung fibroblasts. These compounds decrease the endogenous production of oxidants and reverse age-dependent decay of mitochondrial aconitase, suggesting their reaction with the superoxide radical and their effectiveness through mitochondria (Atamna, Paler-Martinez, & Ames, 2000).
2. Chemical Synthesis and Reactions
N-arylhydroxylamines, including derivatives like N-benzyl hydroxylamines, play a crucial role in aromatic substitution reactions. They are used in generating nitrenes, which are key intermediates in various chemical synthesis processes (Potts, Kutz, & Nachod, 1975).
3. Spectrophotometric Applications
Certain aromatic hydroxylamines have been utilized as spectrophotometric reagents for the determination of elements like vanadium. They form stable complexes in specific acid media, demonstrating their utility in analytical chemistry (Majumdar & Das, 1966).
4. Drug Release Control in Pharmaceutical Applications
N-methyl and N-benzyl hydroxylamines have been conjugated to alginic acid to produce hydroxamated derivatives. These are used to form coordinate complexes with iron(III) for drug encapsulation and controlled release, highlighting their potential in drug delivery systems (Alkhatib et al., 2006).
5. Organic Synthesis
N-benzyl hydroxylamines are involved in the synthesis of various organic compounds. For instance, they are used in the synthesis of substituted N-benzoyliminopyridinium ylides, demonstrating their role in the creation of complex organic structures (Legault & Charette, 2003).
Safety And Hazards
Propiedades
IUPAC Name |
1-(3,4-dichlorophenyl)-N-methoxymethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO/c1-12-11-5-6-2-3-7(9)8(10)4-6/h2-4,11H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHSCNDWZIYZRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONCC1=CC(=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichloro-benzyl)-O-methyl-hydroxylamine | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


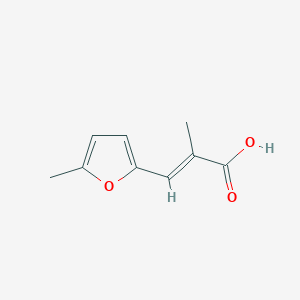
![4-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3144020.png)
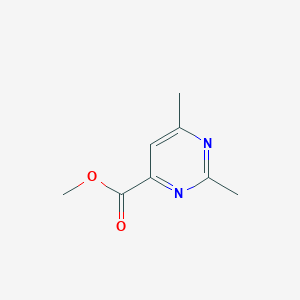
![N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide](/img/structure/B3144030.png)
![2-nitro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one](/img/structure/B3144038.png)
